|

REACTION_CXSMILES

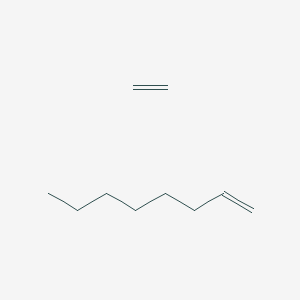

|

[CH:1](=C1CC2CC1C=C2)[CH3:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[H][H].C=C.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5,7.8|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=C1C2C=CC(C1)C2

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

|

Name

|

methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

|

|

Name

|

ammonium cation

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

methyl bis(tallow)amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

Catalyst components are handled in a glovebox

|

|

Type

|

ADDITION

|

|

Details

|

containing an atmosphere of argon or nitrogen

|

|

Type

|

ADDITION

|

|

Details

|

1 molar ratio and transferred to a catalyst addition tank

|

|

Type

|

CUSTOM

|

|

Details

|

The polymerization conditions

|

|

Type

|

ADDITION

|

|

Details

|

added on demand

|

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was removed from the reactor

|

|

Type

|

CUSTOM

|

|

Details

|

quenched with isopropyl alcohol

|

|

Type

|

ADDITION

|

|

Details

|

stabilized by addition of a toluene solution

|

|

Type

|

ADDITION

|

|

Details

|

containing about 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and about 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation)

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C.C=CCCCCCC

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |